molecular formula C11H13IN2O3 B561725 N-Acetyl-3-iodo-L-tyrosine Amide CAS No. 59302-19-1

N-Acetyl-3-iodo-L-tyrosine Amide

Cat. No.: B561725
CAS No.: 59302-19-1
M. Wt: 348.14
InChI Key: WEEJPQQOBNMRHS-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-iodo-L-tyrosine Amide typically involves the iodination of N-Acetyl-L-tyrosine followed by amidation. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium . The reaction conditions usually involve stirring the reactants at room temperature for several hours.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-iodo-L-tyrosine Amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-3-iodo-L-tyrosine Amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-3-iodo-L-tyrosine Amide involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The acetyl group can enhance the compound’s stability and bioavailability . The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-3-iodo-L-tyrosine Amide is unique due to the presence of both the iodine atom and the acetyl group, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in halogen bonding and substitution reactions, while the acetyl group improves its stability and bioavailability .

Properties

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2O3/c1-6(15)14-9(11(13)17)5-7-2-3-10(16)8(12)4-7/h2-4,9,16H,5H2,1H3,(H2,13,17)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEJPQQOBNMRHS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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